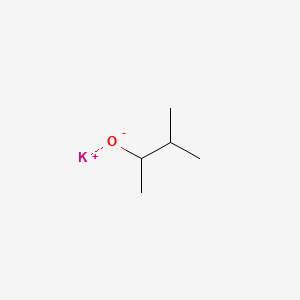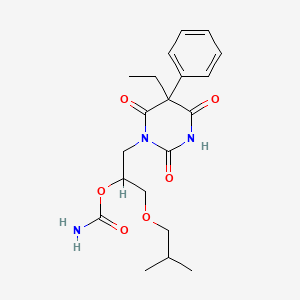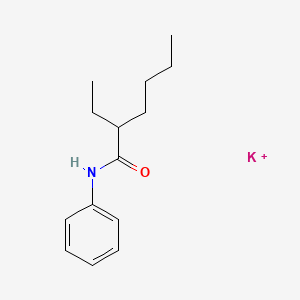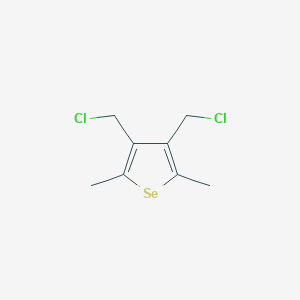
3,4-Bis(chloromethyl)-2,5-dimethylselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is an organoselenium compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a selenophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene typically involves the chloromethylation of 2,5-dimethylselenophene. This can be achieved through the reaction of 2,5-dimethylselenophene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the selenophene ring to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylselenophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloromethyl groups or to alter the oxidation state of selenium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted selenophenes with various functional groups replacing the chloromethyl groups.
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated selenophenes or selenophenes with altered selenium oxidation states.
Applications De Recherche Scientifique
3,4-Bis(chloromethyl)-2,5-dimethylselenophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity and as a precursor for selenium-containing pharmaceuticals.
Catalysis: Explored as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. The selenophene ring can participate in various electron transfer processes, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the selenium atom plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(chloromethyl)furazan: Similar structure but with a furazan ring instead of a selenophene ring.
3,4-Bis(bromomethyl)furazan: Similar structure with bromomethyl groups instead of chloromethyl groups.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains a biphenyl core with chloromethyl groups.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is unique due to the presence of selenium in the selenophene ring, which imparts distinct chemical properties compared to its sulfur or oxygen analogs
Propriétés
Numéro CAS |
63822-24-2 |
|---|---|
Formule moléculaire |
C8H10Cl2Se |
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
3,4-bis(chloromethyl)-2,5-dimethylselenophene |
InChI |
InChI=1S/C8H10Cl2Se/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 |
Clé InChI |
INFSIQFSRPPOQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C([Se]1)C)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


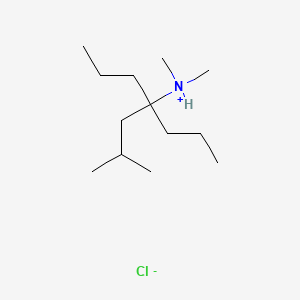
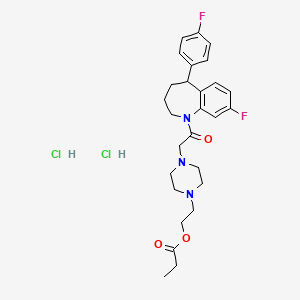
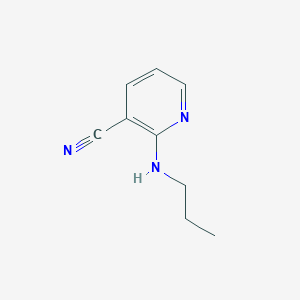
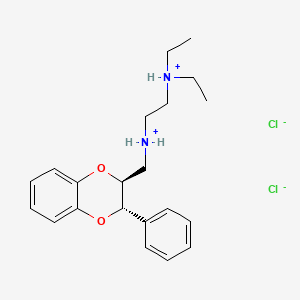
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
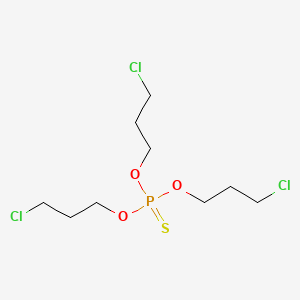
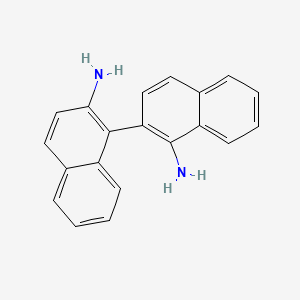
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)


